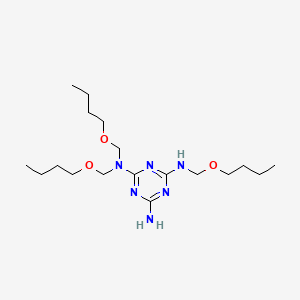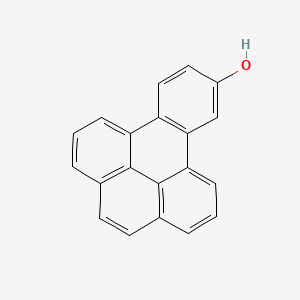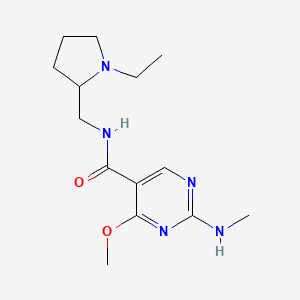![molecular formula C11H22O2Sn B14452360 Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane CAS No. 76077-37-7](/img/structure/B14452360.png)
Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane is an organotin compound characterized by the presence of a tin atom bonded to a trimethyl group and a prop-1-en-2-yl group substituted with an oxan-2-yloxy moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane typically involves the reaction of trimethyltin chloride with an appropriate alkene or alkyne precursor. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired organotin compound. The reaction conditions may include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Safety measures are crucial due to the toxicity of organotin compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form oxides or hydroxides.
Reduction: Reaction with reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced organotin species.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles to replace the oxan-2-yloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; solventdichloromethane (DCM); temperature0°C to room temperature.
Reduction: LiAlH4; solventether or THF; temperature0°C to room temperature.
Substitution: Alkyl halides, aryl halides; solventacetone or DMF; temperatureroom temperature to reflux.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a component in pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their catalytic activity.
Membrane Disruption: Interacting with lipid bilayers, leading to changes in membrane permeability and integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl{3-[(oxan-2-yl)oxy]prop-1-ynyl}silane
- Trimethyl{3-[(oxan-2-yl)oxy]prop-1-ynyl}germane
- Trimethyl{3-[(oxan-2-yl)oxy]prop-1-ynyl}lead
Uniqueness
Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane is unique due to its specific combination of a tin atom with an oxan-2-yloxy-substituted prop-1-en-2-yl group. This structure imparts distinct chemical reactivity and potential applications compared to its silicon, germanium, and lead analogs. The presence of the oxan-2-yloxy group also enhances its solubility and stability in various solvents.
Propriétés
Numéro CAS |
76077-37-7 |
|---|---|
Formule moléculaire |
C11H22O2Sn |
Poids moléculaire |
305.00 g/mol |
Nom IUPAC |
trimethyl-[3-(oxan-2-yloxy)prop-1-en-2-yl]stannane |
InChI |
InChI=1S/C8H13O2.3CH3.Sn/c1-2-6-9-8-5-3-4-7-10-8;;;;/h8H,1,3-7H2;3*1H3; |
Clé InChI |
JIKJAQXAHOSWNW-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C(=C)COC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(E)-(4-Bromophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14452277.png)
![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14452279.png)
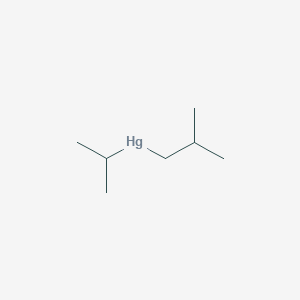
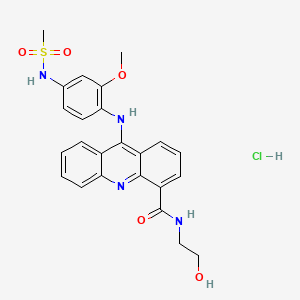

![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole](/img/structure/B14452299.png)

![4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B14452309.png)
![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)
